
Bis-PEG4-acid
概要
説明
ビス-PEG4-酸は、2つの末端カルボン酸基を持つポリエチレングリコール(PEG)誘導体です。 親水性PEGスペーサーは水性媒体中での溶解度を高め、科学や工業における様々な用途において貴重な化合物となります 。 ビス-PEG4-酸の分子式はC12H22O8、分子量は294.3 g/molです .
製造方法
合成経路と反応条件
ビス-PEG4-酸は、ポリエチレングリコールとカルボン酸基の反応によって合成されます。 このプロセスでは、EDC(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)またはHATU(1-[ビス(ジメチルアミノ)メチレン]-1H-1,2,3-トリアゾロ[4,5-b]ピリジニウム 3-オキシド ヘキサフルオロリン酸)などのカップリング試薬を用いて、安定なアミド結合を形成します .
工業生産方法
工業的な設定では、ビス-PEG4-酸は、高純度と収率を保証する大規模合成技術を使用して製造されます。 この化合物は通常、安定性を維持するために-20℃で保管され、研究や工業用途のために様々な量で入手可能です .
準備方法
Synthetic Routes and Reaction Conditions
Bis-PEG4-acid is synthesized through the reaction of polyethylene glycol with carboxylic acid groups. The process involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale synthesis techniques that ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability and is available in various quantities for research and industrial use .
化学反応の分析
反応の種類
ビス-PEG4-酸は、以下を含むいくつかの種類の化学反応を起こします。
置換反応: 末端カルボン酸基は、1級アミン基と反応して、安定なアミド結合を形成することができます.
カップリング反応: この化合物は、EDCまたはHATUなどの活性化剤とのカップリング反応に使用して、他の分子と結合させることができます.
一般的な試薬と条件
EDC: カルボン酸をアミンとの反応のために活性化するカップリング試薬として使用されます。
HATU: アミド結合の形成を促進する別のカップリング試薬です。
DMSO(ジメチルスルホキシド): 多くの場合、反応のためにビス-PEG4-酸を溶解するための溶媒として使用されます.
生成される主要な生成物
ビス-PEG4-酸を含む反応から生成される主要な生成物は、安定しており、薬物送達や生体結合などの様々な用途に役立つアミド結合です .
科学研究における用途
ビス-PEG4-酸は、以下のものを含む科学研究において幅広い用途を持っています。
科学的研究の応用
Key Features of Bis-PEG4-acid
- Bifunctional Nature : Contains two carboxylic acid groups that allow for versatile conjugation with amine-containing biomolecules.
- Stable Amide Bond Formation : Reacts with primary and secondary amines in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form stable amide bonds.
- Enhanced Solubility : The PEG4 spacer improves solubility in aqueous environments, minimizing steric hindrance during reactions.
Protein Modification
This compound is extensively utilized for modifying proteins, facilitating the attachment of therapeutic agents or labels. This modification enhances the pharmacokinetic properties of proteins and improves their efficacy.
Antibody-Drug Conjugates (ADCs)
The compound plays a crucial role in developing ADCs, where it links cytotoxic drugs to antibodies. This targeted approach allows for the selective destruction of cancer cells while minimizing damage to healthy tissues.
Bioconjugation Studies
This compound is employed in linking biomolecules in complex biological assays, enhancing detection sensitivity for various biomarkers through biotinylation techniques.
Drug Development
In drug development, it supports the synthesis of stable bioconjugates that can be utilized in targeted drug delivery systems. Its ability to form stable linkages ensures that therapeutic agents remain attached until they reach their target site.
Case Study 1: Targeted Protein Degradation
A study demonstrated the efficacy of PROTACs (Proteolysis Targeting Chimeras) utilizing this compound for targeted degradation of oncoproteins in cancer cells. The results indicated a significant reduction in target protein levels and improved cell viability outcomes.
Treatment | Target Protein Level (% Control) | Cell Viability (%) |
---|---|---|
Control | 100 | 100 |
PROTAC | 30 | 40 |
This study highlights the potential of this compound in developing therapeutic strategies against cancer by selectively degrading harmful proteins.
Case Study 2: Enhanced Detection in Biochemical Assays
In biochemical assays, this compound was used to create biotinylated antibodies that enhanced detection sensitivity for various biomarkers. The assays exhibited improved signal-to-noise ratios compared to non-biotinylated counterparts, demonstrating its utility in diagnostic applications.
Case Study 3: In Vivo Applications
Research involving animal models indicated that PROTACs incorporating this compound effectively reduced tumor growth by targeting specific proteins involved in oncogenesis. This underscores its application in preclinical studies aimed at developing novel cancer therapies.
作用機序
ビス-PEG4-酸の作用機序は、1級アミン基と安定なアミド結合を形成する能力に関係しています。 この反応は、アミンによる求核攻撃のためにカルボン酸基を活性化するEDCまたはHATUなどのカップリング試薬によって促進されます 。 親水性PEGスペーサーは、水性媒体中での化合物の溶解性を高め、様々な用途に適しています .
類似化合物との比較
類似化合物
- アジド-PEG5-スクシンイミジルカルボネート
- L-ホモプロパルギルグリシン
- Boc-NH-PEG11-C2-酸
- アジド-PEG8-THP
- DBCO-PEG4-DBCO
独自性
ビス-PEG4-酸は、1級アミンと安定なアミド結合を形成できる2つの末端カルボン酸基があるため、独自性があります。 この特性は、親水性PEGスペーサーと組み合わさることで、様々な用途における溶解性と汎用性を高めます .
生物活性
Overview
Bis-PEG4-acid is a bifunctional polyethylene glycol (PEG) derivative that serves as a crucial component in various bioconjugation and drug delivery applications. Its structure, characterized by two terminal carboxylic acid groups, enhances its solubility and reactivity, making it a valuable tool in the synthesis of targeted therapeutic agents, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 286.31 g/mol. The compound features a linear PEG chain, which contributes to its hydrophilicity and biocompatibility.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂O₈ |
Molecular Weight | 286.31 g/mol |
Functional Groups | Two carboxylic acids |
This compound functions primarily as a linker in PROTACs, facilitating the conjugation of target proteins to E3 ubiquitin ligases. This mechanism allows for the selective degradation of specific proteins within cells, which is particularly relevant in cancer therapy and other diseases characterized by dysregulated protein levels. The compound does not exhibit inherent biological activity but enhances the efficacy of PROTACs by improving their solubility and stability in biological systems.
Applications
- Drug Delivery Systems : Enhances the solubility and stability of therapeutic agents.
- Bioconjugation : Serves as a linker for conjugating various biomolecules.
- Targeted Protein Degradation : Utilized in the design of PROTACs for selective degradation of proteins.
Research Findings
Several studies have highlighted the utility of this compound in drug development:
- Case Study 1 : A study demonstrated that PROTACs incorporating this compound exhibited enhanced cellular uptake and improved degradation rates of target proteins compared to traditional small molecules .
- Case Study 2 : Research indicated that the use of PEG linkers, including this compound, significantly improved the pharmacokinetic profiles of therapeutic agents, leading to increased efficacy in vivo .
Interaction Studies
Interaction studies involving this compound focus on its role in mediating interactions between target proteins and E3 ligases. Techniques such as:
- Mass Spectrometry : Used to analyze the conjugates formed.
- Fluorescence Spectroscopy : Employed to study protein interactions.
- Chromatographic Methods : Utilized to assess the stability and efficacy of conjugates.
These studies are essential for optimizing PROTAC design and enhancing their therapeutic potential.
Comparative Analysis
Below is a comparison table showcasing similar compounds and their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-(Boc-PEG5)-N-bis(PEG4-acid) | PEG-based linker | Contains a Boc-protected amino group |
N-(Azido-PEG2)-N-bis(PEG4-Acid) | PEG-based linker | Features an azide group for selective labeling |
N-Biotin-N-bis(PEG4-acid) | PEG-based linker | Biotinylated for enhanced binding affinity |
The unique branched structure and dual carboxylic acid functionality of this compound enhance its ability to facilitate complex bioconjugation reactions compared to simpler PEG derivatives.
特性
IUPAC Name |
3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O8/c13-11(14)1-3-17-5-7-19-9-10-20-8-6-18-4-2-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEVPLDBBPWJIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。